molecular formula C8H13ClN2 B037681 1-Butyl-2-chloromethyl-1h-imidazole CAS No. 112258-58-9

1-Butyl-2-chloromethyl-1h-imidazole

Cat. No.: B037681
CAS No.: 112258-58-9
M. Wt: 172.65 g/mol
InChI Key: FWKKPSPEQYOXQN-UHFFFAOYSA-N
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Description

1-Butyl-2-chloromethyl-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a butyl group and a chloromethyl group in the structure of this compound makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-chloromethyl-1h-imidazole can be synthesized through various methods. One common approach involves the alkylation of 2-chloromethyl-1h-imidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-chloromethyl-1h-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Generation of imidazole derivatives with oxidized functional groups.

    Reduction: Production of 1-butyl-2-methyl-1h-imidazole.

Scientific Research Applications

1-Butyl-2-chloromethyl-1h-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceutical agents, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-2-chloromethyl-1h-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

    1-Butyl-2-methyl-1h-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-Chloromethyl-1h-imidazole: Without the butyl group, it has distinct chemical properties and uses.

    1-Butyl-2-ethyl-1h-imidazole: The presence of an ethyl group instead of a chloromethyl group alters its chemical behavior.

Uniqueness: 1-Butyl-2-chloromethyl-1h-imidazole is unique due to the combination of the butyl and chloromethyl groups, which confer specific reactivity and versatility. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

1-butyl-2-(chloromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-2-3-5-11-6-4-10-8(11)7-9/h4,6H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKPSPEQYOXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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